molecular formula C13H15ClO2 B6263587 2-(4-chlorophenyl)-2-cyclopentylacetic acid CAS No. 77585-53-6

2-(4-chlorophenyl)-2-cyclopentylacetic acid

Cat. No.: B6263587
CAS No.: 77585-53-6
M. Wt: 238.7
InChI Key:
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Description

2-(4-chlorophenyl)-2-cyclopentylacetic acid is an organic compound characterized by the presence of a chlorophenyl group and a cyclopentyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-cyclopentylacetic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Grignard Reaction: 4-chlorobenzyl chloride reacts with cyclopentylmagnesium bromide in anhydrous ether to form the intermediate.

    Hydrolysis: The intermediate is then hydrolyzed using aqueous acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-cyclopentylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-2-cyclopentylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)acetic acid
  • 2-cyclopentylacetic acid
  • 4-chlorophenylacetic acid

Uniqueness

2-(4-chlorophenyl)-2-cyclopentylacetic acid is unique due to the presence of both the chlorophenyl and cyclopentyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

77585-53-6

Molecular Formula

C13H15ClO2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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